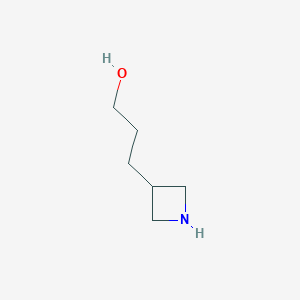

3-(Azetidin-3-yl)propan-1-ol

CAS No.: 1379377-40-8

Cat. No.: VC5812195

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379377-40-8 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.176 |

| IUPAC Name | 3-(azetidin-3-yl)propan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2 |

| Standard InChI Key | BFNCRQNQIOVYBQ-UHFFFAOYSA-N |

| SMILES | C1C(CN1)CCCO |

Introduction

Structural Characteristics and Molecular Profile

The molecular structure of 3-(Azetidin-3-yl)propan-1-ol comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) attached to a three-carbon alcohol chain. Key structural features include:

-

Azetidine Ring: The ring introduces steric strain due to its small size, enhancing reactivity in nucleophilic substitutions .

-

Propanol Moiety: The primary alcohol group (-OH) at the terminal carbon enables hydrogen bonding and participation in esterification or oxidation reactions .

The compound’s SMILES notation () and InChIKey () confirm its connectivity and stereochemical properties . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 116.10700 | 123.8 |

| [M+Na]+ | 138.08894 | 129.2 |

| [M+NH4]+ | 133.13354 | 127.7 |

| [M+K]+ | 154.06288 | 126.0 |

These values are critical for mass spectrometry-based identification and quantification in complex matrices .

Synthesis and Manufacturing Pathways

Hydrogenation-Based Synthesis

A patented route involves the hydrogenation of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol hydrochloride under catalytic conditions . Key steps include:

-

Dissolving the benzyl-protected precursor in methanol.

-

Adding palladium hydroxide on carbon as a catalyst.

-

Subjecting the mixture to hydrogen gas (40 psi) at 60°C for 72 hours.

-

Acidifying with hydrogen chloride to yield the final product as a hydrochloride salt .

This method emphasizes the importance of protecting groups and catalytic hydrogenation in azetidine chemistry.

Cyclization Strategies

Alternative approaches leverage epoxide-opening reactions. For example, 2-(chloromethyl)oxirane reacts with benzylamine to form 1-benzylazetidin-3-ol, which undergoes subsequent deprotection and functionalization . While this pathway initially targets Baricitinib intermediates, analogous steps could be adapted for 3-(Azetidin-3-yl)propan-1-ol by modifying the starting materials .

Physicochemical Properties

The compound’s physicochemical profile is influenced by its hybrid structure:

-

Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the hydroxyl group, with limited solubility in non-polar solvents .

-

Stability: The azetidine ring is prone to ring-opening under acidic conditions, necessitating careful pH control during storage .

-

Boiling Point: Estimated at 250–270°C based on analogous azetidine derivatives.

Chemical Reactivity and Derivative Formation

The compound participates in characteristic reactions of both alcohols and azetidines:

-

Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for drug delivery applications.

-

Oxidation: The primary alcohol can be oxidized to a carboxylic acid using agents like chromium trioxide, though over-oxidation risks degrading the azetidine ring.

-

Nucleophilic Substitution: The nitrogen in the azetidine ring acts as a nucleophile, enabling alkylation or arylation reactions .

Notably, the hydrochloride salt form () improves stability and crystallinity, facilitating purification .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing complex molecules. For example, Baricitinib—a JAK inhibitor—relies on azetidine-containing intermediates for its anti-inflammatory activity .

Prodrug Development

Functionalization of the hydroxyl group enables the creation of prodrugs with improved bioavailability. Ester prodrugs, for instance, enhance absorption through lipid membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume